4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC13611854
Molecular Formula: C12H9FOS
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FOS |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3 |
| Standard InChI Key | AXZZKTLVNRHXIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene core (C₄H₃S) with two substituents:
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Carbaldehyde group (-CHO) at the 2-position, conferring electrophilic reactivity.
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4-Fluoro-2-methylphenyl group at the 4-position, introducing steric bulk and electronic modulation via fluorine’s electronegativity and methyl’s inductive effects.
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FOS |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde |
| SMILES | CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |
| InChIKey | AXZZKTLVNRHXIF-UHFFFAOYSA-N |
| PubChem CID | 138985507 |
Physical Properties
While explicit data on melting/boiling points or solubility are unavailable, analogs such as 5-(4-fluorophenyl)thiophene-2-carboxaldehyde (CAS 249504-38-9) exhibit a melting point of 113–114°C and density of 1.288 g/cm³ . These values suggest moderate thermal stability and hydrophobic tendencies, likely shared by the target compound.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Friedel-Crafts Acylation: Introducing the carbaldehyde group to thiophene.
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Cross-Coupling Reactions: Installing the fluorinated aryl group via Suzuki-Miyaura or Ullmann couplings.
A patent (CN102627627A) describes a related method for 2-thiophenecarboxaldehyde using thiophene, triphosgene, and DMF, achieving yields up to 88% . Adapting this protocol for 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde would require:
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Step 1: Lithiation of thiophene at the 4-position, followed by quenching with 4-fluoro-2-methylbenzaldehyde.
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Step 2: Vilsmeier-Haack formylation to introduce the aldehyde group .
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Chlorobenzene |
| Temperature | 0°C → 75–85°C (gradient) |
| Molar Ratio (Thiophene:Triphosgene:DMF) | 1:0.5:2.6 |
| Yield | ~85% (estimated) |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structure aligns with bioactive molecules, including:
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Antiplatelet Agents: Analogous to clopidogrel’s thiophene core .
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Kinase Inhibitors: The aldehyde group facilitates Schiff base formation with amino residues in target proteins.
Materials Science
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Organic Semiconductors: Thiophene derivatives enhance charge transport in OLEDs and OFETs due to π-conjugation.
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Coordination Polymers: The aldehyde group chelates metal ions, enabling porous material synthesis.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear nitrile gloves |
| H319: Eye irritation | Use safety goggles |
| H335: Respiratory irritation | Employ fume hoods |
Research Frontiers and Challenges
Scalability Limitations
Current synthesis methods require optimization for industrial-scale production. Continuous-flow reactors may improve yield and reduce waste .
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